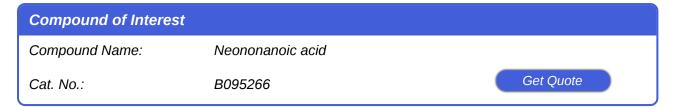


Commercial Production of Nonanoic Acid: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with a wide range of applications, including in the synthesis of pharmaceuticals, herbicides, plasticizers, and flavorings. Its commercial production is primarily achieved through two main synthetic routes: the ozonolysis of oleic acid and the hydroformylation of 1-octene followed by oxidation. A less common but notable method involves a two-step oxidation of oleic acid using hydrogen peroxide. This guide provides a detailed overview of these core manufacturing processes, including experimental protocols, quantitative data, and process visualizations.

Ozonolysis of Oleic Acid

The ozonolysis of oleic acid is a widely used industrial method for the co-production of nonanoic acid and azelaic acid.[1][2] This process involves the cleavage of the carbon-carbon double bond in oleic acid by ozone.

Experimental Protocol

The production of nonanoic acid via ozonolysis of oleic acid is typically a two-stage process: ozonolysis followed by oxidative decomposition of the resulting ozonide.

Stage 1: Ozonization

• Oleic acid is mixed with a non-nucleophilic solvent, such as a mixture of C2-C9 monobasic saturated fatty acids. The weight ratio of oleic acid to solvent can range from 1:0.5 to 1:3.[3]



- The mixture is fed into a static mixing reactor concurrently with an ozone-containing gas (ozonized air or oxygen).[3]
- The reaction temperature is maintained between 20°C and 40°C.[3]
- The reaction proceeds until the ozone concentration in the outlet gas matches the inlet concentration, indicating the completion of the ozonization reaction. The primary product at this stage is an oleic acid ozonide.[3]

Stage 2: Oxidative Decomposition

- The oleic acid ozonide is transferred to an oxidizing reactor.
- Oxygen is bubbled through the reactor at a flow rate of 15-25 m³/h with agitation.[3]
- The reaction temperature is controlled between 60°C and 120°C.[3]
- The reaction progress is monitored by analyzing the composition of the reaction mixture using gas chromatography. The reaction is considered complete when the concentration of azelaic acid no longer increases.[3]
- The final product is a mixture containing nonanoic acid, azelaic acid, and other byproducts.
 [3]

Quantitative Data

The following table summarizes the quantitative data from a representative industrial process for the ozonolysis of oleic acid.[3]



Parameter	Value
Reactants	
Oleic Acid (76% purity)	300 kg
Solvent (C2-C9 monobasic fatty acids)	150 kg
Ozone Concentration in Gas	1%
Oxygen Flow Rate (Oxidation)	15-25 m ³ /h
Reaction Conditions	
Ozonization Temperature	20°C
Oxidation Temperature	60-120°C
Oxidation Time	~4.5 hours
Products	
Total Oxidation Product Mixture	620 kg
Nonanoic Acid	237 kg
Azelaic Acid	171 kg

Signaling Pathway Ozonolysis of Oleic Acid Pathway

Hydroformylation of 1-Octene and Subsequent Oxidation

Another significant commercial route to nonanoic acid involves a two-step process: the hydroformylation of 1-octene to produce nonanal, followed by the oxidation of nonanal to nonanoic acid. This method is part of the broader "oxo synthesis" technology.

Experimental Protocol

Stage 1: Hydroformylation of 1-Octene



- The hydroformylation of 1-octene is typically carried out in a continuous stirred-tank reactor (CSTR).[4]
- A rhodium-based catalyst, often complexed with phosphine ligands such as triphenylphosphine (TPP), is used. The catalyst is dissolved in a suitable solvent, which can be the product mixture itself.[5][6]
- 1-Octene and synthesis gas (a mixture of carbon monoxide and hydrogen) are fed into the reactor.
- The reaction is conducted under pressure (typically 20 bar) and at elevated temperatures (around 125°C).[7]
- The reaction produces a mixture of linear (n-nonanal) and branched (2-methyloctanal) aldehydes. High selectivity towards the linear product is desired.

Stage 2: Oxidation of Nonanal

- The n-nonanal is separated from the reaction mixture.
- The liquid-phase oxidation of n-nonanal is performed in a bubble column reactor.[8]
- The oxidation is carried out by bubbling oxygen through the liquid n-nonanal.
- The reaction is typically performed in two stages with different temperatures to optimize conversion and selectivity. For example, an initial stage at 50°C for 4-5 hours, followed by a second stage at 70°C for 1-2 hours.[8]
- No catalyst is necessarily required for this oxidation step.[8]

Quantitative Data

The following tables summarize typical quantitative data for the hydroformylation of 1-octene and the subsequent oxidation of nonanal.

Table 2.1: Hydroformylation of 1-Octene[7]



Parameter	Value
Reactants	
Substrate	trans-4-octene (isomerizing hydroformylation)
Catalyst	Rh(acac)(CO)2 with BIPHEPHOS ligand
Solvent	Toluene or Propylene Carbonate
Reaction Conditions	
Temperature	125°C
Syngas Pressure (CO/H2)	20 bar
Products	
Yield of n-nonanal (in Toluene)	88%
Selectivity to n-nonanal (in Propylene Carbonate)	up to 95%

Table 2.2: Oxidation of n-Nonanal to n-Nonanoic Acid[8]



Parameter	Value
Reactant	
n-Nonanal	800.0 g
Reaction Conditions	
Reactor Type	Glass bubble column
Stage 1 Temperature	50°C
Stage 1 Duration	4 hours
Stage 2 Temperature	70°C
Stage 2 Duration	2 hours
Product	
Crude n-Nonanoic Acid	872.0 g
n-Nonanoic Acid Content	98.7% by weight
Aldehyde Conversion	99.8%
Selectivity	99.1%

Signaling Pathway Hydroformylation and Oxidation Pathway

Two-Step Oxidation of Oleic Acid with Hydrogen Peroxide

A greener alternative to ozonolysis is the two-step oxidation of oleic acid using hydrogen peroxide. This method avoids the use of ozone, which has safety and energy concerns.[9]

Experimental Protocol

Step 1: Dihydroxylation of Oleic Acid

• Oleic acid is reacted with hydrogen peroxide in the presence of a tungstic acid (H₂WO₄) catalyst. This step forms 9,10-dihydroxystearic acid.[9][10]



• The reaction can be carried out at temperatures around 70°C for several hours.

Step 2: Oxidative Cleavage of the Diol

- The 9,10-dihydroxystearic acid is then subjected to oxidative cleavage.
- This second step is carried out with molecular oxygen in the presence of a catalyst system formed in situ from tungstic acid and a cobalt salt, such as cobalt acetate.
- The reaction occurs under mild pressure.[9]

Quantitative Data

The following table presents data from an optimized two-step oxidation process.[11]

Parameter	Value
Reactants	
Substrate	Oleic Acid
Oxidant	Hydrogen Peroxide (H ₂ O ₂)
Co-oxidant	Sodium Hypochlorite (NaOCl)
Catalyst	Tungstic Acid (H ₂ WO ₄)
Optimized Reaction Conditions	
H ₂ O ₂ /Oleic Acid Molar Ratio	4:1
Catalyst Concentration (% w/w of Oleic Acid)	1.5%
Temperature	70°C
Results	
Oleic Acid Conversion	99.11%
Yield of Azelaic Acid	44.54%
Yield of Nonanoic Acid (Pelargonic Acid)	34.12%



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